2-Ethyl-1,3-oxazole-4-carboxylic acid

Vue d'ensemble

Description

2-Ethyl-1,3-oxazole-4-carboxylic acid is a useful research compound. It is an intermediate used in the preparation of inhibitors of Akt activity useful in the treatment of cancer and arthritis .

Synthesis Analysis

The synthesis of oxazoles often involves the use of carboxylic acids as starting materials . A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis has been described .Molecular Structure Analysis

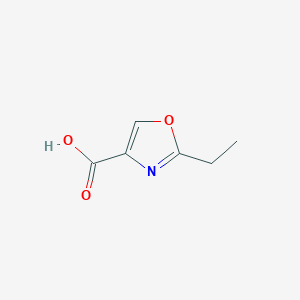

The molecular formula of this compound is C6H7NO3. The molecular weight is 141.12 g/mol.Chemical Reactions Analysis

Oxazoles undergo various chemical reactions. For instance, palladium-catalyzed direct arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is 107-108°C .Applications De Recherche Scientifique

Synthesis of Functionalized 1,3-Oxazoline-2-thiones : A study by Yavari et al. (2008) describes an efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates or ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates under solvent-free conditions (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

Synthesis of 5-Substituted Oxazole-4-Carboxylic Acid Esters : Tormyshev et al. (2006) explored the reaction of ethyl isocyanoacetic acid leading to the formation of 5-substituted oxazole-4-carboxylic acid esters, applicable to various derivatives of carboxylic acids (Tormyshev, Mikhalina, Rogozhnikova, Troitskaya, & Trukhin, 2006).

Versatile Intermediate for Synthesis of Substituted Oxazoles : Hodgetts and Kershaw (2002) discuss the use of ethyl 2-chlorooxazole-4-carboxylate in the synthesis of various substituted oxazoles, applying this methodology to create a series of disubstituted and trisubstituted oxazoles (Hodgetts & Kershaw, 2002).

Microwave-Assisted Synthesis of Hybrid Molecules : Başoğlu et al. (2013) report the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, which were evaluated for their antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Alkenylation, Benzylation and Alkylation of Ethyl Oxazole-4-Carboxylate : Verrier et al. (2009) explored the direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides in the presence of palladium acetate, demonstrating a wide range of potential chemical modifications (Verrier, Hoarau, & Marsais, 2009).

Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates : Cox, Prager, and Svensson (2003) describe the synthesis of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, leading to 2-aminoalkyloxazole-4-carboxylate esters, which could have applications in developing chiral compounds (Cox, Prager, & Svensson, 2003).

(Hetero)Arylation of Ethyl Oxazole-4-Carboxylate : Verrier et al. (2008) provided a method for the (hetero)arylation of ethyl oxazole-4-carboxylate, applicable in synthesizing (hetero)aryloxazoles, including natural products like balsoxin and texaline (Verrier, Martin, Hoarau, & Marsais, 2008).

Mécanisme D'action

Target of Action

Oxazole derivatives are known to interact with a wide range of biological targets, which suggests that 2-ethyl-1,3-oxazole-4-carboxylic acid may also have multiple targets .

Mode of Action

Oxazole derivatives are known to undergo nucleophilic acyl substitution reactions . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the target molecules .

Biochemical Pathways

Oxazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some oxazole derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects.

Action Environment

It is known that the storage temperature can affect the stability of oxazole derivatives .

Safety and Hazards

Orientations Futures

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Analyse Biochimique

Biochemical Properties

2-Ethyl-1,3-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the specificity of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering the activity of key signaling molecules, this compound can induce changes in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue repair. At high doses, it may exhibit toxic effects, including oxidative stress and inflammation. Threshold effects have been observed, where the beneficial effects of this compound are only apparent within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of key intermediates in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biological effects. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy metabolism and apoptotic pathways. The precise localization of this compound is essential for its role in cellular processes .

Propriétés

IUPAC Name |

2-ethyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMZDYDHETWLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611990 | |

| Record name | 2-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75395-42-5 | |

| Record name | 2-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)

![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)

![cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358970.png)

![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)